Technical Guide: 3-methyl-N,N-bis(propan-2-yl)aniline (CAS 6863-96-3)
Technical Guide: 3-methyl-N,N-bis(propan-2-yl)aniline (CAS 6863-96-3)
This guide provides an in-depth technical analysis of 3-methyl-N,N-bis(propan-2-yl)aniline (CAS 6863-96-3), also known as N,N-Diisopropyl-m-toluidine .[1]
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Document Control:
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Subject: N,N-Diisopropyl-m-toluidine (CAS 6863-96-3)[1]
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Classification: Tertiary Aromatic Amine / Polymerization Accelerator
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Version: 1.0
Executive Summary
3-methyl-N,N-bis(propan-2-yl)aniline is a specialized tertiary aromatic amine used primarily as an activator (accelerator) in redox-initiated free-radical polymerization systems.[1] Distinct from its more common analogue, N,N-dimethyl-p-toluidine (DMPT), this compound features a meta-substituted methyl group and bulky N-isopropyl substituents.[1] These structural modifications impart unique kinetic profiles to curing reactions, often utilized in dental composites, bone cements, and anaerobic adhesives where controlled setting times and hydrolytic stability are critical.
Chemical Identity & Physicochemical Profile
This compound belongs to the class of N,N-dialkyl-toluidines.[1] The presence of bulky isopropyl groups on the nitrogen atom creates significant steric hindrance, which modulates the electron-donating capability of the nitrogen lone pair, thereby influencing its reactivity with peroxides.
| Property | Specification |
| CAS Number | 6863-96-3 |
| IUPAC Name | 3-methyl-N,N-bis(propan-2-yl)aniline |
| Common Names | N,N-Diisopropyl-m-toluidine; N,N-Diisopropyl-3-methylaniline |
| Molecular Formula | C₁₃H₂₁N |
| Molecular Weight | 191.31 g/mol |
| Physical State | Viscous, pale yellow to amber liquid |
| Solubility | Insoluble in water; Miscible with ethanol, ether, benzene, and methacrylate monomers |
| Refractive Index | ~1.52 (Predicted) |
| Boiling Point | >250°C (Atmospheric); Distillable under high vacuum |
Synthesis & Manufacturing Protocols
The synthesis of CAS 6863-96-3 is typically achieved via the N-alkylation of m-toluidine.[1] Due to the steric bulk of the isopropyl group, direct alkylation with isopropyl halides can be sluggish and prone to mono-alkylation. Reductive amination or catalytic alkylation with alcohols is often preferred for higher yields of the tertiary amine.
Primary Route: Catalytic Alkylation with Isopropanol
This industrial route utilizes phosphorus oxychloride (POCl₃) as a catalyst to facilitate the reaction between m-toluidine and isopropanol at elevated temperatures.[1]
Protocol:
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Charge: A high-pressure reactor is charged with m-toluidine (1.0 eq), isopropanol (excess, ~3-4 eq), and POCl₃ catalyst (0.05 eq).[1]
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Reaction: The mixture is heated to 200–250°C under autogenous pressure for 12–24 hours.
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Work-up: The crude mixture is cooled, neutralized with aqueous NaOH, and the organic layer is separated.
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Purification: Fractional distillation under reduced pressure is required to separate the target N,N-diisopropyl product from the N-monoisopropyl intermediate and unreacted m-toluidine.[1]
Synthesis Workflow Diagram
Caption: Step-wise alkylation pathway. Note that the second alkylation step is rate-limiting due to steric hindrance.[1]
Functional Application: Redox Polymerization
The primary utility of CAS 6863-96-3 is as a co-initiator in "cold-curing" polymer systems.[1] It pairs with Benzoyl Peroxide (BPO) to generate free radicals at room temperature.[1]
Mechanism of Action
The amine acts as a reducing agent. The lone pair on the nitrogen attacks the weak oxygen-oxygen bond of the benzoyl peroxide.[1] This forms an unstable intermediate that decomposes to release a benzoate radical and a cation-radical on the amine.[1]
Why N,N-Diisopropyl-m-toluidine?
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Reactivity Control: The bulky isopropyl groups shield the nitrogen center, potentially slowing the initial electron transfer compared to methyl analogues. This allows for a longer "working time" (pot life) in clinical applications like bone cements.[1]
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Color Stability: Meta-substituted amines often exhibit better color stability (less yellowing) over time compared to para-substituted analogues, which is crucial for aesthetic dental composites.[1]
Redox Initiation Pathway
Caption: Mechanism of amine-accelerated peroxide decomposition leading to radical polymerization.[1]
Analytical Characterization
To validate the identity of CAS 6863-96-3, the following spectral signatures are diagnostic:
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¹H NMR (CDCl₃, 400 MHz):
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Mass Spectrometry (GC-MS):
Safety, Handling, & Toxicology
Warning: Like most aromatic amines, this compound is hazardous.
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Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.
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Specific Hazard: Methemoglobinemia . Aniline derivatives can oxidize hemoglobin to methemoglobin, impairing oxygen transport.
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Skin/Eye: Causes skin irritation and serious eye irritation.
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Handling:
References
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Daishin Corporation. Specialty Chemicals & Minor Metals - N,N-Diisopropyl-m-Toluidine Product Entry.[1] Retrieved from [1]
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U.S. Patent 4,268,458. Process for the preparation of N-alkylated aromatic amines.[1] (Describes the POCl₃ catalyzed synthesis of N-alkyl toluidines). Retrieved from
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Molaid Chemicals. N,N-Diisopropyl-3-methylaniline (CAS 6863-96-3) Physicochemical Properties.[1][2][3] Retrieved from [1]
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Brauer, G. M. (1981).[1][4] Initiator-accelerator systems for acrylic resins and composites.[1] In Biomedical and Dental Applications of Polymers. Plenum Press.[4] (Foundational text on amine accelerators in dental resins).
